(2-Amino-4-phenyl-1,3-thiazol-5-yl)-(2-bromophenyl)methanone
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Overview
Description
(2-Amino-4-phenyl-1,3-thiazol-5-yl)-(2-bromophenyl)methanone is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure This particular compound is characterized by the presence of an amino group, a phenyl group, and a bromophenyl group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4-phenyl-1,3-thiazol-5-yl)-(2-bromophenyl)methanone typically involves multi-step organic reactions One common method includes the condensation of 2-bromobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate then undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to yield the thiazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-4-phenyl-1,3-thiazol-5-yl)-(2-bromophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions to prevent side reactions.
Substitution: Sodium methoxide, potassium cyanide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions can introduce various functional groups such as methoxy or cyano groups.
Scientific Research Applications
(2-Amino-4-phenyl-1,3-thiazol-5-yl)-(2-bromophenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2-Amino-4-phenyl-1,3-thiazol-5-yl)-(2-bromophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid
- N-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide
- (2-Amino-4-phenyl-1,3-thiazol-5-yl)(phenyl)methanone
Uniqueness
(2-Amino-4-phenyl-1,3-thiazol-5-yl)-(2-bromophenyl)methanone is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack the bromine atom or have different substituents, leading to variations in their chemical behavior and applications.
Properties
Molecular Formula |
C16H11BrN2OS |
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Molecular Weight |
359.2 g/mol |
IUPAC Name |
(2-amino-4-phenyl-1,3-thiazol-5-yl)-(2-bromophenyl)methanone |
InChI |
InChI=1S/C16H11BrN2OS/c17-12-9-5-4-8-11(12)14(20)15-13(19-16(18)21-15)10-6-2-1-3-7-10/h1-9H,(H2,18,19) |
InChI Key |
ZAWGTWVEFFJFEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)N)C(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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